3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside
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Overview
Description
3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is known for its role in inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of 3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the purine base or the deoxyribose moiety.
Reduction: Reduction reactions can be employed to alter the functional groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted nucleoside analogs .
Scientific Research Applications
3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: Its antitumor properties make it a candidate for cancer research, particularly in the development of new chemotherapeutic agents.
Industry: The compound can be used in the production of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death . The molecular targets include DNA polymerases and other proteins involved in DNA synthesis and repair .
Comparison with Similar Compounds
3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside can be compared with other purine nucleoside analogs, such as:
Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.
Cladribine: Known for its use in treating hairy cell leukemia.
Clofarabine: Used in pediatric patients with relapsed or refractory acute lymphoblastic leukemia.
The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of DNA synthesis and its potential for inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C26H23ClN4O5 |
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Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(2R,5R)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19?,20-,21-/m1/s1 |
InChI Key |
NSOAHTMBUMXVAF-RWLBOTFQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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